2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound that belongs to the class of thiazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused to a pyridazine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic synthesis. The general synthetic route can be outlined as follows:
Formation of the Thiazole Ring: The thiazole ring is often synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Construction of the Pyridazine Ring: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives and diketones or dicarboxylic acids.
Coupling Reactions: The thiazole and pyridazine rings are then coupled together using suitable reagents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Introduction of Substituents: The specific substituents, such as the 2,4-dimethylphenyl and 4-fluorobenzyl groups, are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridazines in various chemical reactions.
Biology
Biologically, thiazolopyridazines have shown promise as potential therapeutic agents. This compound may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored through preclinical and clinical studies. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridazines: Compounds with similar core structures but different substituents.
Pyridazinones: Compounds with a pyridazine ring and various functional groups.
Benzylacetamides: Compounds with a benzyl group attached to an acetamide moiety.
Uniqueness
The uniqueness of 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide lies in its specific combination of substituents and the resulting chemical and biological properties
This detailed overview provides a comprehensive understanding of the compound, from its synthesis and reactions to its applications and mechanism of action
Properties
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-13-4-9-18(14(2)10-13)20-22-21(26-15(3)31-22)23(30)28(27-20)12-19(29)25-11-16-5-7-17(24)8-6-16/h4-10H,11-12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQHMSCLUJAHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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